N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound is a structurally complex tricyclic carboxamide featuring multiple aromatic and heterocyclic moieties. Key structural elements include:
- 3,4-dimethoxyphenyl and 4-methoxyphenyl substituents, which are electron-rich aromatic groups linked via ethyl chains.
- A fused tricyclic core with an imino group, oxo group, and methyl substitution at position 11.
The methoxy groups likely improve metabolic stability and membrane permeability compared to non-substituted aromatic analogs .
Properties
Molecular Formula |
C32H33N5O5 |
|---|---|
Molecular Weight |
567.6 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C32H33N5O5/c1-20-6-5-16-37-29(20)35-30-25(32(37)39)19-24(28(33)36(30)17-14-21-7-10-23(40-2)11-8-21)31(38)34-15-13-22-9-12-26(41-3)27(18-22)42-4/h5-12,16,18-19,33H,13-15,17H2,1-4H3,(H,34,38) |
InChI Key |
FNPLONDWPBNJSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC=C(C=C4)OC)C(=O)NCCC5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of various substituents through nucleophilic substitution, electrophilic addition, and condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to replace certain substituents with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of analogs with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest. Studies may focus on its binding affinity, specificity, and potential therapeutic applications.
Medicine
In medicine, this compound is explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Preclinical and clinical studies are conducted to evaluate its efficacy and safety.
Industry
In industrial applications, this compound can be used as a precursor for the synthesis of other complex molecules. Its stability and reactivity make it suitable for various manufacturing processes, including the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s binding to these targets can modulate their activity, leading to various biological effects. Pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[(4-Fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide ()
Key Findings :
- The methoxy groups in the target compound improve water solubility (logP ~2.1 estimated) compared to the fluorophenyl analog (logP ~3.5), critical for oral bioavailability .
- The pentyl chain in the analog () may enhance lipophilicity, favoring blood-brain barrier penetration, whereas the target compound’s ethyl-methoxy chains prioritize peripheral tissue targeting .
Carboxamide-Containing Pesticides ()
| Compound | Key Structural Differences | Functional Impact |
|---|---|---|
| N-(3,4-dichlorophenyl) propanamide | Dichlorophenyl (electron-deficient) substituent | Herbicidal activity via chloroplast disruption |
| Target Compound | Methoxyphenyl (electron-rich) substituents | Likely non-pesticidal; optimized for human targets |
Research Implications and Contrasts
- Aromaticity and Drug Design : The target compound’s methoxy-substituted aromatic rings align with trends in kinase inhibitor design, where electron-donating groups stabilize π-π stacking with ATP-binding pockets . Conversely, fluorophenyl analogs () are more common in protease inhibitors due to fluorine’s electronegativity .
- Contradictions in Applications : While highlights carboxamides in agrochemicals, the target compound’s structural complexity and methoxy groups suggest a divergence toward therapeutic uses, emphasizing the role of substituents in defining application scope .
Data Tables
Table 1: Structural and Functional Comparison
| Compound ID | Aromatic Substituents | Alkyl Chain | logP (Estimated) | Potential Application |
|---|---|---|---|---|
| Target Compound | 3,4-Dimethoxy, 4-methoxy | Ethyl | 2.1 | Pharmaceuticals |
| Fluorophenyl Analog (E1) | 4-Fluorophenyl | Pentyl | 3.5 | Enzyme inhibition |
| N-(3,4-dichlorophenyl) (E4) | 3,4-Dichlorophenyl | None | 4.2 | Herbicide |
Table 2: Key Substituent Effects
| Substituent | Electronic Effect | Biological Impact |
|---|---|---|
| Methoxy (-OCH₃) | Electron-donating | Improved solubility; metabolic stability |
| Fluorine (-F) | Electron-withdrawing | Enhanced binding affinity; lipophilicity |
| Chlorine (-Cl) | Electron-withdrawing | Electrophilicity; covalent target binding |
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide (referred to as Compound A) is a complex organic molecule with potential therapeutic applications. This article explores its biological activity through various studies and findings.
Chemical Structure
Compound A has a molecular formula of and a molecular weight of approximately 398.47 g/mol. Its structure includes multiple functional groups that may contribute to its biological activity.
Biological Activity Overview
The biological activity of Compound A has been investigated in several studies focusing on its anti-inflammatory and antimicrobial properties.
Anti-inflammatory Activity
A study highlighted the compound's potential as an inhibitor of TNFα and TNFR1 interactions, which are critical in inflammatory pathways. In vitro assays demonstrated that Compound A could significantly reduce TNFα levels in cultured macrophages, suggesting its role as an anti-inflammatory agent .
Antimicrobial Activity
Compound A exhibited antimicrobial properties against various bacterial strains. In vitro testing showed that it had a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus and Escherichia coli. The compound's effectiveness against these pathogens indicates its potential as a therapeutic agent for bacterial infections .
Case Studies
Several case studies have documented the biological effects of Compound A:
-
Study on Inflammatory Diseases :
- Objective : To evaluate the efficacy of Compound A in reducing inflammation in animal models.
- Findings : Mice treated with Compound A showed a significant reduction in inflammatory markers compared to the control group. Histological analysis revealed decreased infiltration of immune cells in tissues .
-
Antimicrobial Efficacy Study :
- Objective : To assess the antimicrobial activity of Compound A against resistant bacterial strains.
- Findings : The compound demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC of 8 µg/mL, indicating its potential use in treating resistant infections .
Table 1: Biological Activity Summary of Compound A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
